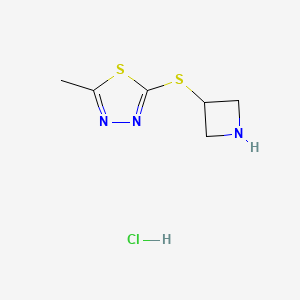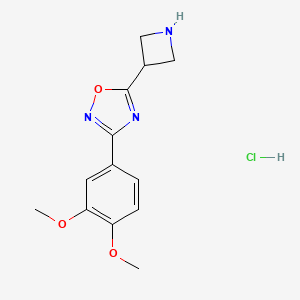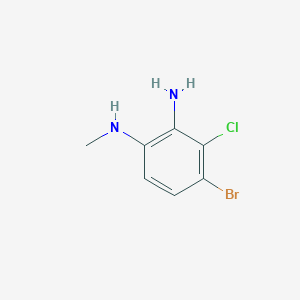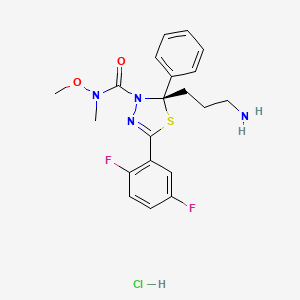
7-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
Übersicht
Beschreibung
Amines are a class of organic compounds that contain a nitrogen atom with a lone pair of electrons. They can be derived from ammonia (NH3) by replacement of one or more hydrogen atoms by a substituent such as an alkyl or aryl group .
Synthesis Analysis
Amines can be synthesized through various methods. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Another common method for synthesizing amines involves the reaction of an alkyl halide with ammonia or an amine .Molecular Structure Analysis
Amines have a trigonal pyramidal geometry around the nitrogen atom. The nitrogen atom in amines is sp3 hybridized and has a lone pair of electrons along with three sigma bonds .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions. They can act as bases, accepting a proton from water to form substituted ammonium ions . They can also undergo alkylation and acylation reactions .Physical And Chemical Properties Analysis
Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature. Amines are polar and can form hydrogen bonds, which makes them soluble in water .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Derivatives of tetrahydroisoquinoline, including structures similar to 7-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride, have been studied for their anticancer properties. The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has shown promising cytotoxic activities against various cancer cell lines, highlighting their potential as anticancer agents. Modifications on the phenyl ring of the tetrahydroisoquinoline moiety have been explored to enhance their biological properties, demonstrating significant cytotoxicity in breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010) Abstract 735: Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents.
Neuroprotective Effects
The neuroprotective properties of tetrahydroisoquinoline derivatives, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been explored in the context of Parkinson's disease. These compounds have demonstrated protective effects against various neurotoxins in cultured rat mesencephalic neurons, suggesting potential for development as therapeutic agents for neurodegenerative disorders (Kotake et al., 2005) Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons.
Analgesic and Anti-Inflammatory Effects
Research on 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride has shown significant analgesic and anti-inflammatory activity, suggesting its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022) Analgesic and Anti-Inflammatory Effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride.
Methodological Advances in Synthesis
Advancements in synthetic methodologies have enabled the efficient preparation of tetrahydroisoquinoline derivatives. Techniques such as the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization have been developed for the synthesis of tetrahydroisoquinoline-1-carboxylic acids, demonstrating the versatility of these methods in generating structurally diverse derivatives (Chrzanowska et al., 2012) A concise synthesis of tetrahydroisoquinoline-1-carboxylic acids using a Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization sequence.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7;/h1-2,5H,3-4,6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOLWOCBJDQJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | |
CAS RN |
1461704-98-2 | |
| Record name | 7-(aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)
![4-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379106.png)
![4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379107.png)

![[2,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1379111.png)
![1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379114.png)
![1-([2,2'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379115.png)
![4'-Bromo-[1,1'-biphenyl]-2,4-diol](/img/structure/B1379116.png)


methanone hydrobromide](/img/structure/B1379121.png)

![tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1379123.png)